
シタマクイン トシル酸塩
説明
Sitamaquine is an antileishmanial agent. It is active against L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica (EC50s = 9.5-19.8 µM). It inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH), in a cell-free assay when used at concentrations ranging from 10 to 200 µM. Sitamaquine (100 µM) increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular ATP levels, as well as induces phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential, markers of apoptosis, in L. donovani promastigotes.
科学的研究の応用
Treatment of Leishmaniasis
Sitamaquine tosylate is primarily studied for its use in treating leishmaniasis. Clinical trials have demonstrated its efficacy:
- A Phase II study indicated that sitamaquine administered at varying doses (1.75 to 3.0 mg/kg/day) resulted in an overall cure rate of 83% among patients with visceral leishmaniasis after 180 days .
- The compound was well-tolerated, with abdominal pain being the most common adverse effect reported .
Formulation and Stability
The formulation of sitamaquine as a tosylate salt has significant implications for its pharmaceutical development:
- The tosylate form exhibits improved developability characteristics compared to previous salt forms, which were hygroscopic and prone to polymorphic variations .
- This enhancement allows for more consistent production and a longer shelf life, crucial for use in regions where leishmaniasis is prevalent .
Comparative Efficacy Against Other Antileishmanial Agents
Sitamaquine tosylate is often compared with other established antileishmanial drugs. The following table summarizes the comparative efficacy of sitamaquine against other treatments:
Drug | Efficacy Rate | Administration Route | Remarks |
---|---|---|---|
Sitamaquine Tosylate | 83% | Oral | Effective against L. donovani |
Amphotericin B | ~90% | Intravenous | Gold standard but nephrotoxic |
Miltefosine | ~90% | Oral | First oral treatment approved |
Paromomycin | ~80% | Intramuscular | Less commonly used |
Case Studies
Several case studies highlight the clinical application of sitamaquine tosylate:
- A study conducted in Kenya involved 95 patients with visceral leishmaniasis who received sitamaquine over a 28-day period. The results showed a high cure rate across different dosing groups, reinforcing the compound's potential as a first-line treatment option .
- Another research effort examined the pharmacokinetics and safety profile of sitamaquine in various demographics, further establishing its viability as an oral treatment alternative to parenteral therapies .
作用機序
Target of Action
Sitamaquine primarily targets the Leishmania parasites . It is active against various species including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica . These parasites are responsible for causing leishmaniasis, a disease that affects millions of people worldwide .
Mode of Action
Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Additionally, sitamaquine potently inhibits respiratory chain complex II , also known as succinate dehydrogenase (SDH) .
Biochemical Pathways
Sitamaquine affects the biochemical pathways related to heme metabolism and mitochondrial respiration . By inhibiting heme polymerase, it disrupts the parasite’s ability to detoxify heme, leading to its accumulation and subsequent toxicity . The inhibition of succinate dehydrogenase disrupts the normal functioning of the parasite’s respiratory chain, leading to impaired energy production .
Pharmacokinetics
It is known that sitamaquine can be taken regardless of food intake . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sitamaquine .
Result of Action
Sitamaquine’s action results in the death of Leishmania parasites. It induces an apoptosis-like death in the parasites by increasing intracellular levels of reactive oxygen species (ROS), decreasing intracellular ATP levels, and inducing phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of sitamaquine is influenced by the acidic environment within the Leishmania parasites. Sitamaquine is a lipophilic weak base that rapidly accumulates in the acidic compartments of Leishmania parasites, mainly in acidocalcisomes . This allows sitamaquine to concentrate its effects where they are most needed, enhancing its efficacy .
生物活性
Sitamaquine tosylate, also known as WR6026 tosylate, is a synthetic derivative of the 8-aminoquinoline class, developed primarily for its antileishmanial properties. This compound has garnered attention due to its potential in treating visceral leishmaniasis (VL) caused by Leishmania donovani, as well as its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The following sections provide a comprehensive overview of the biological activity of sitamaquine tosylate, including pharmacological data, mechanisms of action, and clinical findings.
Sitamaquine tosylate is characterized by the following chemical structure:
- IUPAC Name : N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine tosylate
- CAS Number : 1019640-33-5
The compound exists in various polymorphic forms, which can affect its stability and bioavailability. The tosylate salt form was developed to improve the compound's developability characteristics compared to its dihydrochloride counterpart, which exhibited poor stability due to hygroscopicity and polymorphism issues .
Antileishmanial Activity
Sitamaquine tosylate has demonstrated significant efficacy against Leishmania donovani. In vitro studies report an effective concentration (EC50) of approximately 19.8 μM . The mechanism by which sitamaquine exerts its antileishmanial effects involves:
- Accumulation in Parasites : Sitamaquine enters Leishmania parasites through passive diffusion due to its lipophilic nature, leading to accumulation within acidic compartments such as acidocalcisomes .
- Disruption of Mitochondrial Function : The drug causes a rapid collapse of mitochondrial membrane potential, which is critical for parasite survival .
- Metabolite Activity : Although the primary action is attributed to sitamaquine itself, its metabolites may also contribute to its overall efficacy .
Antitrypanosomal Activity
In addition to its leishmanicidal properties, sitamaquine has shown activity against Trypanosoma cruzi, with similar mechanisms of action observed . This dual activity positions sitamaquine as a candidate for treating multiple neglected tropical diseases.
Clinical Trials and Findings
Sitamaquine has undergone several clinical evaluations, particularly for VL. Key findings from these studies include:
- Phase II Trials : Initial trials indicated that while sitamaquine is effective against VL, there are concerns regarding adverse effects such as methemoglobinemia and nephrotoxicity .
- Resistance Development : Laboratory selection of resistant L. donovani clones suggests that while resistance can develop, it is manageable within certain dosing parameters .
Case Studies
- Clinical Efficacy : In a cohort study involving patients with VL, sitamaquine demonstrated a high rate of treatment success when administered orally. However, adverse effects were noted in a subset of patients, necessitating careful monitoring .
- Comparative Studies : When compared to other antileishmanial agents like miltefosine and amphotericin B, sitamaquine showed comparable efficacy but with a distinct pharmacokinetic profile that allows for shorter treatment regimens .
Pharmacokinetics and Bioavailability
Sitamaquine exhibits a short elimination half-life of approximately 26 hours, which contrasts sharply with miltefosine's prolonged half-life (150-200 hours) . This rapid clearance may help mitigate the emergence of drug resistance but also requires more frequent dosing.
Summary Table of Biological Activity
Biological Activity | EC50 (μM) | Mechanism of Action | Clinical Status |
---|---|---|---|
Antileishmanial | 19.8 | Accumulation in acidocalcisomes; mitochondrial disruption | Phase II trials ongoing |
Antitrypanosomal | Not specified | Similar to antileishmanial mechanisms | Preliminary findings |
特性
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019640-33-5 | |
Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。